molecular formula C37H69ClO4 B13432833 rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

Cat. No.: B13432833
M. Wt: 613.4 g/mol
InChI Key: MSSKDAMSUZXNRB-ZCXUNETKSA-N
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Description

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a synthetic compound belonging to the category of 3-chloropropanediols (3-MCPD) It is characterized by the presence of palmitoyl and oleoyl groups attached to a chloropropanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol typically involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl groups attached to a chloropropanediol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

MSSKDAMSUZXNRB-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl

Origin of Product

United States

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